N-[2-(2-methylbenzimidazol-1-yl)ethyl]-2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine
Description
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine is a complex organic compound featuring a benzimidazole moiety, a pyrazole ring, and a cyclopentane structure
Properties
IUPAC Name |
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-15-23-19-7-3-4-9-20(19)25(15)11-10-21-18-8-5-6-17(18)12-16-13-22-24(2)14-16/h3-4,7,9,13-14,17-18,21H,5-6,8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUYPZRSWGHIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC3CCCC3CC4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Initial Synthesis of Benzimidazole Derivative
Starting Materials: 2-methylbenzimidazole, ethyl bromide.
Reaction: Alkylation of 2-methylbenzimidazole with ethyl bromide in the presence of a base such as potassium carbonate.
Conditions: Reflux in an aprotic solvent like dimethylformamide (DMF).
-
Formation of Pyrazole Derivative
Starting Materials: 1-methylpyrazole, formaldehyde.
Reaction: Mannich reaction to introduce a methyl group at the 4-position of the pyrazole ring.
Conditions: Acidic conditions using hydrochloric acid as a catalyst.
-
Cyclopentane Ring Formation
Starting Materials: Cyclopentanone, methylamine.
Reaction: Reductive amination to form the cyclopentane ring with an amine group.
Conditions: Hydrogenation in the presence of a catalyst like palladium on carbon.
-
Final Coupling Reaction
Starting Materials: Benzimidazole derivative, pyrazole derivative, cyclopentane amine.
Reaction: Nucleophilic substitution to couple the benzimidazole and pyrazole derivatives with the cyclopentane amine.
Conditions: Mild heating in a polar solvent like ethanol.
Industrial Production Methods
Industrial production of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or reusable catalysts to reduce costs.
Purification Techniques: Employing advanced chromatography or crystallization methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, often under mild heating.
Products: Oxidized derivatives of the benzimidazole or pyrazole rings.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous conditions, often at low temperatures.
Products: Reduced forms of the benzimidazole or pyrazole rings, potentially altering biological activity.
-
Substitution
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Room temperature or slightly elevated temperatures.
Products: Halogenated derivatives, which can be further functionalized.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine, chlorine.
Solvents: Dimethylformamide (DMF), ethanol, acetonitrile.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, potentially forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Due to the presence of benzimidazole and pyrazole rings, the compound may exhibit antimicrobial properties against a range of bacterial and fungal pathogens.
Anticancer Research: The structural features of the compound suggest potential interactions with DNA or proteins involved in cell proliferation, making it a candidate for anticancer drug development.
Medicine
Pharmacological Studies: The compound can be investigated for its potential as a therapeutic agent in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Material Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(2-methylbenzimidazol-1-yl)ethyl]-2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine exerts its effects likely involves interactions with biological macromolecules such as proteins and nucleic acids. The benzimidazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of enzymes or receptors.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzimidazole: Shares the benzimidazole core but lacks the additional functional groups.
1-methylpyrazole: Contains the pyrazole ring but without the extended structure.
Cyclopentanamine: Features the cyclopentane ring with an amine group but lacks the benzimidazole and pyrazole moieties.
Uniqueness
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine is unique due to its combination of three distinct structural motifs: benzimidazole, pyrazole, and cyclopentane. This combination may confer unique biological activities and chemical reactivity not observed in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
